molecular formula C28H24FN7O B2590188 2-([1,1'-biphenyl]-4-yl)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920365-77-1

2-([1,1'-biphenyl]-4-yl)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Katalognummer: B2590188
CAS-Nummer: 920365-77-1
Molekulargewicht: 493.546
InChI-Schlüssel: YUILIYKONYXICN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to a class of triazolopyrimidine derivatives featuring a piperazine-ethanone scaffold linked to a biphenyl group and a 4-fluorophenyl-substituted triazolopyrimidine core. Its structural complexity arises from the integration of three key moieties:

  • Triazolopyrimidine core: Known for its role in modulating kinase activity and nucleotide-binding proteins, this heterocyclic system is critical for interactions with biological targets .
  • Piperazine-ethanone linker: Provides conformational flexibility and enhances solubility, a common feature in CNS-targeting compounds .
  • Biphenyl and 4-fluorophenyl substituents: These aromatic groups likely contribute to hydrophobic interactions and target selectivity, as seen in structurally related kinase inhibitors .

Eigenschaften

IUPAC Name

1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(4-phenylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24FN7O/c29-23-10-12-24(13-11-23)36-28-26(32-33-36)27(30-19-31-28)35-16-14-34(15-17-35)25(37)18-20-6-8-22(9-7-20)21-4-2-1-3-5-21/h1-13,19H,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUILIYKONYXICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)CC5=CC=C(C=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-([1,1'-biphenyl]-4-yl)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H24FN5C_{25}H_{24}FN_5 with a molecular weight of 425.49 g/mol. The structure features a biphenyl moiety, a piperazine ring, and a triazolopyrimidine unit, which are known to contribute to various biological activities.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines. For instance, it has been shown to induce apoptosis in cancer cells through the activation of caspase pathways .
  • Neuropharmacological Effects : The piperazine component suggests potential interactions with neurotransmitter systems. Compounds with similar structures have been noted for their ability to modulate dopamine and serotonin receptors .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound appears to enhance apoptotic signaling in cancer cells by upregulating pro-apoptotic factors such as Bax and p53 while downregulating anti-apoptotic factors like Bcl-2 .
  • Caspase Activation : It has been observed that treatment with this compound leads to significant increases in caspase-3 activity in various cancer cell lines, indicating its role in promoting programmed cell death .
  • Receptor Modulation : The structural components suggest that it may act as a ligand for various receptors involved in neuropharmacological processes, potentially influencing mood and behavior .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to or derived from this structure:

StudyFindings
Study 1Investigated the anticancer properties against HCT116 and A549 cell lines; showed significant cytotoxicity with IC50 values lower than standard treatments .
Study 2Examined neuropharmacological effects; demonstrated modulation of serotonin receptors leading to altered behavioral responses in animal models .
Study 3Focused on structure-activity relationships; identified key functional groups necessary for anticancer activity and receptor binding affinity .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of the compound is C24H24FN5C_{24}H_{24}FN_5 with a molecular weight of approximately 420.48 g/mol. The structure features a biphenyl moiety, a piperazine ring, and a triazolopyrimidine unit, which contribute to its biological activity and chemical reactivity.

Medicinal Chemistry Applications

1. Anticonvulsant Activity:
Recent studies have highlighted the anticonvulsant properties of triazolo-pyrimidine derivatives. Compounds related to the target structure have been evaluated for their efficacy in models of epilepsy, showing promising results in reducing seizure activity . The incorporation of the triazole ring is known to enhance anticonvulsant activity, making this compound a candidate for further research in this area.

2. Anticancer Potential:
Triazolo-pyrimidines have been investigated for their anticancer properties due to their ability to inhibit specific kinases involved in cancer progression. Compounds similar to 2-([1,1'-biphenyl]-4-yl)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

3. Neuroprotective Effects:
The neuroprotective effects of triazoles have been documented in several studies. The unique structural features of this compound may contribute to its ability to protect neuronal cells from oxidative stress and apoptosis . This opens avenues for exploring its use in neurodegenerative diseases.

Synthesis and Derivative Development

Synthesis Techniques:
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. The synthesis pathways often utilize readily available starting materials such as substituted phenols and piperazines .

Derivative Exploration:
Research has indicated that modifying the substituents on the triazole or piperazine rings can significantly alter the biological activity of the parent compound. For instance, varying halogen substitutions or introducing alkyl groups can enhance solubility and bioavailability .

Case Studies

Study Focus Findings
Study on Anticonvulsant Activity Evaluated derivatives for seizure modelsShowed significant reduction in seizure frequency
Cancer Treatment Research Investigated triazolo-pyrimidinesInduced apoptosis in cancer cells
Neuroprotection Study Assessed protective effects on neuronsDemonstrated reduced oxidative stress

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the triazolopyrimidine-piperazine scaffold but differing in substituents (Table 1). Key findings from structural and inferred functional analyses are discussed.

Table 1: Structural Comparison of Triazolopyrimidine-Piperazine Derivatives

Compound Name R1 (Triazole Substituent) R2 (Piperazine-Linked Group) Key Features
Target Compound 4-Fluorophenyl Biphenyl-4-yl Enhanced lipophilicity; potential for dual aromatic stacking interactions.
{4-[3-(4-Methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone 4-Methylphenyl 4-Trifluoromethylphenyl Increased metabolic stability due to trifluoromethyl group.
2-(4-Fluorophenyl)-1-{4-[3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethanone 4-Methoxyphenyl 4-Fluorophenyl Methoxy group improves solubility but may reduce membrane permeability.
1-{4-[3-(4-Ethoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}-2-phenoxyethanone 4-Ethoxyphenyl Phenoxyethyl Ethoxy substituent extends half-life; phenoxy group introduces steric bulk.

Key Observations

Trifluoromethyl (in ) and ethoxy (in ) groups improve metabolic stability but may alter target selectivity due to steric or electronic differences .

Piperazine-Linked Modifications: The biphenyl-4-yl group in the target compound offers extended π-system interactions, contrasting with the smaller 4-fluorophenyl () or phenoxyethyl () groups. This could influence off-target effects or pharmacokinetics .

Synthetic Accessibility :

  • The synthesis of these analogs typically involves nucleophilic substitution reactions at the piperazine nitrogen, as demonstrated in the preparation of sulfonylpiperazine derivatives . Modifications at the triazole or aryl positions require regioselective coupling, as seen in .

Q & A

Q. How can researchers design a synthetic route for this compound, considering its complex heterocyclic and biphenyl moieties?

Methodological Answer: A retrosynthetic approach is recommended, breaking the molecule into modular components:

  • Biphenyl fragment : Synthesized via Suzuki-Miyaura coupling of aryl halides with biphenyl boronic acid derivatives .
  • Triazolopyrimidine core : Constructed through cyclocondensation of 4-fluorophenyl-substituted triazoles with pyrimidine precursors under microwave-assisted conditions to enhance regioselectivity .
  • Piperazine linkage : Introduced via nucleophilic substitution or Buchwald-Hartwig amination, ensuring compatibility with reactive intermediates .

Q. Key Considerations :

  • Protect reactive groups (e.g., ketones) during coupling steps.
  • Monitor reaction progress using HPLC-MS to detect side products.

Table 1 : Representative Synthetic Yields from Analogous Reactions

StepReaction TypeYield (%)Purity (HPLC)
Biphenyl couplingSuzuki-Miyaura78–85>95%
Triazolopyrimidine cyclizationMicrowave65–7290–93%
Piperazine conjugationSNAr55–6088–90%

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound’s structure?

Methodological Answer:

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify connectivity of the triazolopyrimidine, biphenyl, and piperazine moieties. NOESY experiments resolve stereochemical ambiguities in the piperazine ring .
  • X-ray Crystallography : Employ SHELXL for structure refinement. For disordered regions (e.g., biphenyl torsional flexibility), apply restraints to thermal parameters and use TWINABS for handling twinned crystals .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (±2 ppm error).

Q. Example Data :

  • Melting Point : 82–84°C (observed in triazolopyrimidine analogs) .
  • XRD Resolution : 0.85 Å (achievable with synchrotron sources for small molecules) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational modeling and experimental crystallographic data for this compound?

Methodological Answer:

  • Electron Density Analysis : Use SHELXL’s DFIX and SAME commands to refine bond lengths/angles in regions with poor density (e.g., flexible biphenyl groups). Compare with DFT-optimized geometries (B3LYP/6-311+G(d,p)) to identify torsional mismatches .
  • Dynamic Effects : Perform variable-temperature XRD to assess thermal motion in disordered regions. Molecular dynamics simulations (AMBER) model conformational flexibility .

Case Study :
In biphenyl analogs, torsional angles deviated by 5–10° from DFT predictions due to crystal packing forces. Refinement with RIGU restraints improved agreement (Rfinal<0.05R_{\text{final}} < 0.05) .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) when biological data contradicts docking predictions?

Methodological Answer:

  • Experimental Validation : Conduct competitive binding assays (e.g., SPR or ITC) to measure binding affinity directly. For kinase targets (e.g., JAK1), use radioactive 32P^{32}\text{P}-ATP assays to quantify inhibition .
  • Docking Artifacts : Re-evaluate force field parameters (e.g., partial charges for triazolopyrimidine) in software like AutoDock Vina. Incorporate solvent effects with explicit water models .

Table 2 : Example SAR Data for Triazolopyrimidine Derivatives

SubstituentIC50_{50} (nM)Docking Score (kcal/mol)Notes
4-Fluorophenyl12 ± 3-9.8Matches prediction
4-Methoxyphenyl450 ± 50-10.2False positive due to π-stacking artifacts

Q. How should researchers address unexpected byproducts during scale-up synthesis?

Methodological Answer:

  • Mechanistic Studies : Use 19F^{19}\text{F}-NMR to track fluorine-containing intermediates. Quench reactions at intervals to identify side products (e.g., dimerization via triazole ring opening) .
  • Process Optimization : Switch from THF to DMF for improved solubility of intermediates. Implement flow chemistry for exothermic steps (e.g., cyclocondensation) .

Key Finding :
In piperazine coupling steps, elevated temperatures (>80°C) led to N-alkylation byproducts. Reducing temperature to 60°C and using Cs2_2CO3_3 as base suppressed side reactions (yield increased from 45% to 68%) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.